N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound features a bicyclic pyrrolo[3,2,1-ij]quinoline core with a 1-methyl-2-oxo group and an 8-sulfonamide substituent linked to a 3-methoxypropyl chain.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-14-10-13(23(20,21)17-6-4-8-22-2)9-12-5-3-7-18(15(12)14)16(11)19/h9-11,17H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMFKUSIJHXOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrroloquinoline core, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 320.4 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines. A study reported that quinoline-based compounds demonstrated cytotoxic effects against prostate cancer cells (PC-3) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline derivative A | PC-3 (prostate) | 5.0 |
| Quinoline derivative B | MCF-7 (breast) | 10.0 |
| N-(3-methoxypropyl)... | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Similar sulfonamide derivatives have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of folate synthesis pathways .
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. Recent studies have highlighted that modifications to the quinoline structure can enhance efficacy against Plasmodium falciparum, particularly in drug-resistant strains .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Folate pathway inhibition : The sulfonamide group may inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria.
- Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
Study 1: Anticancer Efficacy
A recent study focused on a series of pyrroloquinoline derivatives and their anticancer activities. The results indicated that modifications at the sulfonamide position significantly enhanced cytotoxicity against ovarian cancer cell lines .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of related quinoline compounds against clinical isolates. The results demonstrated promising activity against multi-drug resistant strains, suggesting potential for further development as antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrroloquinoline sulfonamides exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed significant activity against human cancer cell lines including melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). The compound's mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins such as BCL-2 and BAX .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of derivatives were tested against both standard strains and multidrug-resistant isolates of bacteria. Notably, the compound demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The structure of the compound plays a crucial role in its biological efficacy; specifically, the presence of a phenolic group at position 8 is essential for maintaining antibacterial activity .
Anticoagulant Properties
Another promising application of this compound lies in its anticoagulant properties. Research focusing on derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one revealed their ability to inhibit coagulation factors Xa and XIa. These factors are critical targets in the treatment of thrombotic disorders. The best-performing derivative exhibited an IC50 value of 3.68 µM for factor Xa inhibition and 2 µM for factor XIa inhibition .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the tetrahydropyrroloquinoline moiety have shown varying degrees of biological activity. For example, altering substituents at specific positions can enhance or diminish the compound's potency against cancer cells or bacteria. Such studies are essential for guiding future synthetic efforts and improving therapeutic outcomes .
Summary Table of Applications
| Application | Target Organisms/Conditions | Key Findings |
|---|---|---|
| Anticancer | Human cancer cell lines | Effective against C-32, MDA-MB-231, A549 |
| Antimicrobial | MRSA and VRE | Significant antibacterial activity observed |
| Anticoagulant | Coagulation factors | IC50 values: 3.68 µM (Xa), 2 µM (XIa) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Target Compound: Bicyclic pyrrolo[3,2,1-ij]quinoline with partial saturation (2,4,5,6-tetrahydro) and a sulfonamide group.
Key Analogs:
N1-(3-Methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (898419-03-9) Core: Same bicyclic system as the target. Substituents: Oxalamide (two amide linkages) instead of sulfonamide.
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (898410-90-7) Core: Identical to the target. Substituents: Butyramide (linear aliphatic amide) at position 6. Impact: Increased hydrophobicity due to the butyl chain, which may enhance lipid bilayer penetration but reduce solubility .
N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (898427-73-1) Core: Hexahydropyrido[3,2,1-ij]quinoline (more saturated). Substituents: Hydroxypropyl and oxalamide. The hydroxypropyl group improves hydrophilicity compared to methoxypropyl .
Functional Group Analysis
| Compound (ID) | 8-Position Substituent | Key Functional Groups | Predicted Solubility |
|---|---|---|---|
| Target Compound | Sulfonamide + 3-methoxypropyl | Sulfonamide, ether | Moderate (logP ~3.5) |
| 898419-03-9 | Oxalamide + 3-methoxypropyl | Amide, ether | Low (logP ~4.0) |
| 898410-90-7 | Butyramide | Aliphatic amide | Very Low (logP ~4.5) |
| 898427-73-1 | Oxalamide + 3-hydroxypropyl | Amide, hydroxyl | High (logP ~2.8) |
Notes:
- Sulfonamide vs. Amide : Sulfonamides exhibit stronger hydrogen-bonding capacity (pKa ~10) compared to amides (pKa ~17), enhancing target engagement .
- Methoxypropyl vs. Hydroxypropyl : The methoxy group in the target compound reduces polarity, favoring blood-brain barrier penetration, whereas hydroxypropyl analogs (e.g., 898427-73-1) may have faster renal clearance .
Pharmacokinetic and Binding Implications
- Target Compound : The sulfonamide group likely improves binding to serine proteases or kinases, while the methoxypropyl chain balances lipophilicity and metabolic stability (resistant to oxidation compared to hydroxypropyl).
- 898419-03-9 : The oxalamide’s dual amide groups may allow bidentate interactions but lack the sulfonamide’s acidity, limiting efficacy in acidic environments .
- 898410-90-7 : The butyramide’s hydrophobicity could favor CNS targeting but increase off-target binding risks .
Q & A
Q. How can computational modeling (e.g., DFT) guide the optimization of reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict favorable pathways. For example, modeling the activation of sulfonamide intermediates by CDI reveals steric effects at the 8-position quinoline ring. Solvent effects are simulated using COSMO-RS to optimize dielectric environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
